CYP2A6 Inhibitory Potency: Chloromethyl Analog Shows Intermediate IC50 vs. Amino and Bromo Analogs
In a standardized CYP2A6 inhibition assay, 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one demonstrates an IC50 of 400 nM [1]. This potency is intermediate within its 4-substituted analog series, being 1.3-fold less potent than the 4-aminomethyl analog (IC50 = 300 nM) [2], but 1.75-fold more potent than the 4-bromomethyl analog (IC50 = 700 nM) [3]. This quantifiable difference highlights the specific contribution of the chloromethyl group to enzyme binding affinity compared to other halogen or amine substituents.
| Evidence Dimension | CYP2A6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 400 nM |
| Comparator Or Baseline | 4-(Aminomethyl)-7,8-dimethyl-2H-chromen-2-one: 300 nM; 4-(Bromomethyl)-7,8-dimethyl-2H-chromen-2-one: 700 nM |
| Quantified Difference | 1.3-fold less potent than aminomethyl; 1.75-fold more potent than bromomethyl. |
| Conditions | Baculovirus-infected insect cell system expressing human CYP2A6; substrate: coumarin 7; 10 min preincubation; fluorescence assay. |
Why This Matters
For researchers developing CYP2A6 inhibitors (e.g., for smoking cessation), the chloromethyl analog offers a specific potency profile that can be leveraged to fine-tune activity, avoiding the higher (but potentially less selective) potency of the amine or the lower potency of the bromo derivative.
- [1] BindingDB. (n.d.). BDBM50037774 (CHEMBL3358194) [Data set for 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one]. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037774 View Source
- [2] BindingDB. (n.d.). BDBM50037778 (CHEMBL3358192) [Data set for 4-(aminomethyl)-7,8-dimethyl-2H-chromen-2-one]. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037778 View Source
- [3] BindingDB. (n.d.). BDBM50037724 (CHEMBL3358196) [Data set for 4-(bromomethyl)-7,8-dimethyl-2H-chromen-2-one]. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037724 View Source
